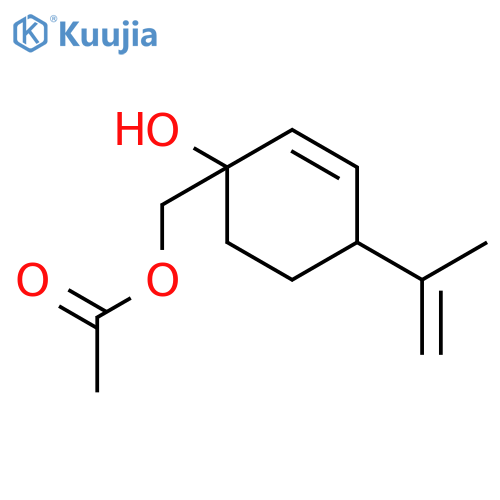Cas no 936001-98-8 ((4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers))

936001-98-8 structure
商品名:(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers)
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- [(4R)-1-hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate
- (4R)-1-Acetyl-1-hydroxy-4-(1-Methylethenyl)-2-cyclohexene-1-Methanol
- (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers)
- (4R)-1-HYDROXY-4-(1-METHYLETHENYL)-2-CYCLOHEXENE-1-METHANOL 1-ACETATE
- (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers)
- [(4R)-1-hydroxy-4-prop-1-en-2-ylcyclohex-2-en-1-yl]methyl acetate
- DTXSID60558138
- 936001-98-8
- (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers)
-
- インチ: InChI=1S/C12H18O3/c1-9(2)11-4-6-12(14,7-5-11)8-15-10(3)13/h4,6,11,14H,1,5,7-8H2,2-3H3/t11-,12?/m0/s1
- InChIKey: VFVJYMAACGYTMS-PXYINDEMSA-N
- ほほえんだ: CC(=C)[C@@H]1CCC(C=C1)(COC(=O)C)O
計算された属性
- せいみつぶんしりょう: 210.12600
- どういたいしつりょう: 210.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 291.0±40.0 °C at 760 mmHg
- フラッシュポイント: 114.2±20.1 °C
- PSA: 46.53000
- LogP: 1.82290
- じょうきあつ: 0.0±1.4 mmHg at 25°C
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H947835-1mg |
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) |
936001-98-8 | 1mg |
$ 184.00 | 2023-09-07 | ||
| TRC | H947835-10mg |
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) |
936001-98-8 | 10mg |
$ 1455.00 | 2023-09-07 |
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers) 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
936001-98-8 ((4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers)) 関連製品
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
